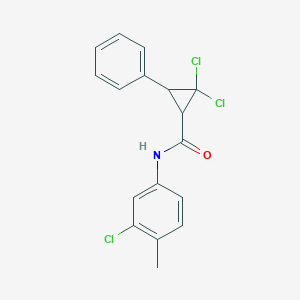![molecular formula C21H20N2O3S B298370 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298370.png)
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. It is also believed to act by modulating the activity of certain receptors in the brain, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. The compound has been shown to modulate the activity of certain receptors in the brain, which are involved in the regulation of various physiological processes, including memory, learning, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. However, one of the limitations is that it is a complex compound to synthesize, requiring several steps and reagents. Another limitation is that it is relatively expensive to produce, making it less accessible to researchers with limited funding.
Direcciones Futuras
There are several future directions for the research of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate. One direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the development of new antibacterial and antifungal drugs. Finally, another direction is to investigate its potential applications in the development of new anticancer drugs.
Conclusion:
In conclusion, this compound is a complex chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process that involves several steps. The compound exhibits potent antibacterial, antifungal, and antitumor activities and has potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. However, the compound has several limitations, including its complex synthesis method and relatively high cost.
Métodos De Síntesis
The synthesis of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate involves several steps. The first step involves the condensation of 2-aminobenzophenone with isopropyl isothiocyanate to form 2-(isopropylthiocarbamoyl)benzophenone. The second step involves the reaction of the intermediate product with mercaptoacetic acid to form 4-(2-carboxyethylthio)benzophenone. The final step involves the reaction of the intermediate product with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
The compound has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been studied extensively in vitro and in vivo, and the results of these studies have shown promising results.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H20N2O3S/c1-14(2)23-20(25)19(27-21(23)22-17-7-5-4-6-8-17)13-16-9-11-18(12-10-16)26-15(3)24/h4-14H,1-3H3/b19-13+,22-21? |
Clave InChI |
LGWXUYRPFKAFCX-AMMNAMIQSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)

![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
